Ruxolitinib phosphate
Overview
Description
Ruxolitinib phosphate is a pharmaceutical compound primarily used for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease . It is a Janus kinase inhibitor that targets the Janus kinase-signal transducer and activator of transcription pathway, which is crucial in cytokine signaling and hematopoiesis .
Mechanism of Action
Target of Action
Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The primary targets of this compound are therefore JAK1 and JAK2 .
Mode of Action
This compound exerts its action by competitively inhibiting the ATP-binding catalytic site of the kinase domain . This results in the inhibition of JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, this compound blocks this dysregulated cell signaling pathway .
Pharmacokinetics
This compound is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of this compound can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to body weight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of this compound are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis of malignant cells, and reduction of pro-inflammatory cytokine plasma levels . This results in the prevention of abnormal blood cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Furthermore, the metabolism of this compound can be altered by CYP3A4 inducers and inhibitors , which can be found in various foods, beverages, and other medications. Therefore, the patient’s diet and concurrent medication use can significantly impact the action and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ruxolitinib phosphate involves multiple steps, starting with the preparation of intermediate compounds. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to acyl halogenation, amidation, and dehydration reactions to form the final product .
Industrial Production Methods: An improved process for the preparation of this compound has been developed to meet commercial demands. This process involves the use of novel intermediate compounds and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ruxolitinib phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include acyl halides, amines, and dehydrating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products: The major products formed from the reactions of this compound include its active metabolites, which retain pharmacological activity and contribute to its therapeutic effects .
Scientific Research Applications
Ruxolitinib phosphate has a wide range of scientific research applications:
Comparison with Similar Compounds
Fedratinib: Another Janus kinase inhibitor used for the treatment of myelofibrosis.
Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.
Baricitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and COVID-19.
Uniqueness: Ruxolitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which makes it particularly effective in treating myeloproliferative neoplasms. Its ability to inhibit cytokine signaling pathways also contributes to its therapeutic efficacy in various inflammatory and hematological disorders .
Properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWPOCYMYGEDM-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911086 | |
Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092939-17-7 | |
Record name | Jakafi | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruxolitinib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUXOLITINIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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